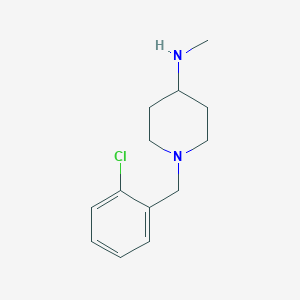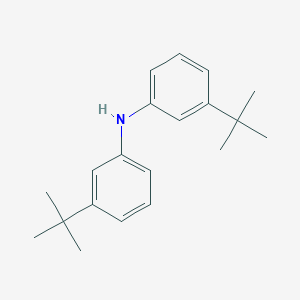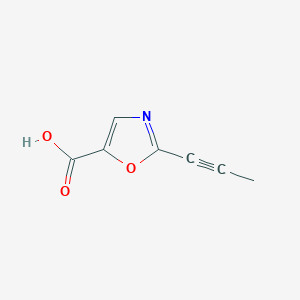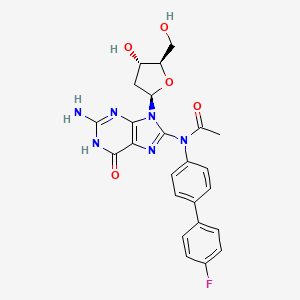![molecular formula C9H10N2O2 B12821815 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol](/img/structure/B12821815.png)
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol is a compound that features a benzimidazole ring fused with an ethane-1,2-diol moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the ethane-1,2-diol group adds to the compound’s versatility, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol typically involves the reaction of o-phenylenediamine with glyoxal or its derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Aplicaciones Científicas De Investigación
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer. Its derivatives are being investigated for their pharmacological properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific derivative and its application .
Comparación Con Compuestos Similares
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol can be compared with other benzimidazole derivatives, such as:
1H-Benzo[d]imidazole: The parent compound without the ethane-1,2-diol group. It is widely studied for its biological activities.
2-(1H-Benzo[d]imidazol-2-yl)ethanol: Similar to the compound but with an ethanol group instead of ethane-1,2-diol.
1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane: A dimeric form with two benzimidazole rings connected by an ethane bridge.
The uniqueness of this compound lies in its combination of the benzimidazole ring with the ethane-1,2-diol group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C9H10N2O2/c12-5-8(13)9-10-6-3-1-2-4-7(6)11-9/h1-4,8,12-13H,5H2,(H,10,11) |
Clave InChI |
VDEBVEYYZDZWKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


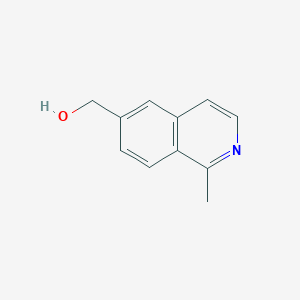
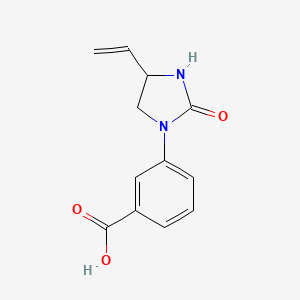
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)

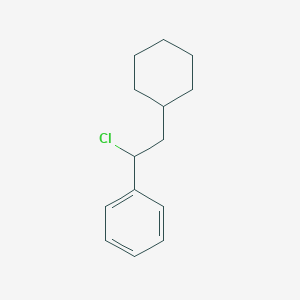
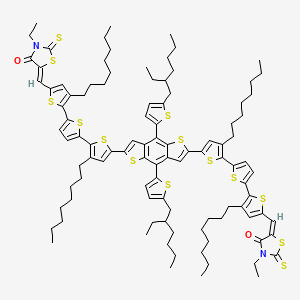

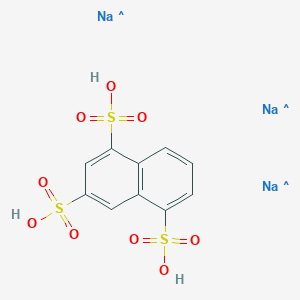
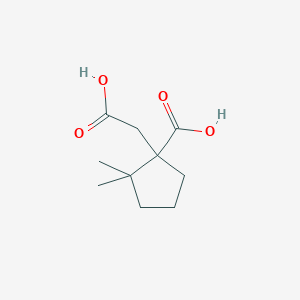
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
